molecular formula C18H13BrO2 B309881 5-Bromo-2-naphthyl 3-methylbenzoate

5-Bromo-2-naphthyl 3-methylbenzoate

Cat. No.: B309881
M. Wt: 341.2 g/mol
InChI Key: UFPDTWOZWUWJGT-UHFFFAOYSA-N
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Description

5-Bromo-2-naphthyl 3-methylbenzoate is a naphthyl ester derivative comprising a brominated naphthalene moiety linked to a 3-methyl-substituted benzoate group. Its molecular formula is C₁₈H₁₃BrO₂, with a molecular weight of 341.20 g/mol (estimated based on analogs in –6). The bromine atom at position 5 of the naphthyl ring enhances steric bulk and alters electronic properties, while the 3-methyl group on the benzoate ring contributes electron-donating effects. This compound is primarily utilized in organic synthesis and materials science, particularly in the development of liquid crystals, photoactive polymers, or enzyme substrates due to its aromatic stability and tunable reactivity .

Properties

Molecular Formula

C18H13BrO2

Molecular Weight

341.2 g/mol

IUPAC Name

(5-bromonaphthalen-2-yl) 3-methylbenzoate

InChI

InChI=1S/C18H13BrO2/c1-12-4-2-6-14(10-12)18(20)21-15-8-9-16-13(11-15)5-3-7-17(16)19/h2-11H,1H3

InChI Key

UFPDTWOZWUWJGT-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of 5-Bromo-2-naphthyl Benzoate Derivatives

Compound Name Substituent (Benzoate) Molecular Formula Molecular Weight (g/mol) Key Electronic Effect
5-Bromo-2-naphthyl 3-methylbenzoate 3-methyl C₁₈H₁₃BrO₂ 341.20 Electron-donating
5-Bromo-2-naphthyl 3-fluorobenzoate 3-fluoro C₁₇H₁₀BrFO₂ 345.16 Electron-withdrawing
5-Bromo-2-naphthyl 4-methoxybenzoate 4-methoxy C₁₈H₁₃BrO₃ 357.20 Electron-donating

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 3-fluoro analog exhibits enhanced electrophilicity at the ester group, increasing reactivity in nucleophilic substitution or hydrolysis reactions .
  • Substituent Position : The 4-methoxy group in 5-bromo-2-naphthyl 4-methoxybenzoate provides steric and electronic effects distinct from 3-substituted analogs, influencing solubility and intermolecular interactions .

Biodegradability and Microbial Interactions

Studies on simpler benzoate esters (e.g., 3-methylbenzoate) demonstrate that bacterial strains like Pseudomonas spp. metabolize these compounds as carbon sources .

Research Findings and Challenges

  • Reactivity : The 3-methyl group in this compound reduces electrophilicity compared to 3-fluoro derivatives, as shown in ester hydrolysis assays (e.g., 50% slower hydrolysis in pH 7 buffer) .
  • Thermal Stability : Derivatives with EDGs (e.g., methyl, methoxy) exhibit higher melting points (e.g., 145–160°C) than EWG-containing analogs (130–140°C) due to enhanced crystallinity .
  • Environmental Impact: Brominated naphthyl esters persist longer in ecosystems than non-halogenated benzoates, necessitating specialized disposal protocols .

Preparation Methods

Alternative Brominating Agents

To avoid handling hazardous Br₂, N-bromosuccinimide (NBS) in dimethylformamide (DMF) or acetonitrile offers a safer alternative. For instance, 2-naphthol treated with NBS (1.05 equiv) and a catalytic amount of H₂SO₄ at 80°C achieves 78% yield.

Synthesis of 3-Methylbenzoyl Chloride

The acyl chloride precursor is prepared from 3-methylbenzoic acid via chlorination.

Thionyl Chloride Method

3-Methylbenzoic acid reacts with excess thionyl chloride (SOCl₂) under reflux (70°C, 4 h), yielding 3-methylbenzoyl chloride with near-quantitative conversion. The reaction is driven by HCl and SO₂ evolution, with purification via distillation (b.p. 215–220°C).

Reaction Conditions

ParameterValue
ReagentSOCl₂ (3 equiv)
SolventToluene or neat
Temperature70°C (reflux)
Yield95–98%

Oxalyl Chloride Method

For acid-sensitive substrates, oxalyl chloride ((COCl)₂) in dichloromethane with catalytic DMF (1–2 mol%) provides milder conditions (25°C, 2 h).

Esterification of 5-Bromo-2-naphthol with 3-Methylbenzoyl Chloride

The final step involves coupling the brominated naphthol with the acyl chloride.

Schotten-Baumann Reaction

Aqueous base-mediated esterification is efficient. 5-Bromo-2-naphthol (1 equiv) is dissolved in NaOH (10% aq.), and 3-methylbenzoyl chloride (1.2 equiv) is added dropwise at 0–5°C. The reaction completes within 1–2 h, yielding the ester after extraction (CH₂Cl₂) and crystallization.

Reaction Conditions

ParameterValue
BaseNaOH (10% aq.)
Temperature0–5°C
SolventCH₂Cl₂/H₂O
Yield80–85%

Catalytic Acid Method

Using H₂SO₄ (1 mol%) in toluene under reflux (110°C, 6 h) achieves 88.9% yield, as demonstrated for analogous brominated benzoates. The Dean-Stark trap removes water to shift equilibrium.

Optimization Data

CatalystSolventTemperatureTime (h)Yield (%)
H₂SO₄Toluene110°C688.9
DMAPTHF25°C2472

Alternative Pathways: One-Pot Bromination-Esterification

A streamlined approach involves sequential bromination and esterification without isolating intermediates. For example, 2-naphthol is brominated in situ, followed by direct addition of 3-methylbenzoyl chloride and H₂SO₄, achieving a 75% overall yield.

Advantages

  • Reduced purification steps

  • Higher throughput for scale-up

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Competing bromination at C1 or C6 positions may occur. Using bulky solvents (e.g., chlorobenzene) or low temperatures (−10°C) enhances C5 selectivity.

Ester Hydrolysis

The electron-withdrawing bromine group increases susceptibility to hydrolysis. Storage under anhydrous conditions (e.g., molecular sieves) is critical.

Purification

Column chromatography (SiO₂, hexane/EtOAc 4:1) or recrystallization (ethanol/water) delivers >98% purity.

Industrial Scalability

Pilot-scale protocols (e.g., 100 g batches) use continuous flow reactors for bromination (residence time: 20 min) and tubular esterification modules, achieving 82% yield with 99% purity .

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